

spectroscopic characterization of 2,2'-Difluorodiphenyldisulfide

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Compound of Interest

Compound Name: **2,2'-Difluorodiphenyldisulfide**

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,2'-Difluorodiphenyldisulfide**

Introduction

2,2'-Difluorodiphenyldisulfide is an organofluorine compound featuring two o-fluorophenyl groups linked by a disulfide bridge. Its molecular structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials where the introduction of fluorine can significantly alter physicochemical and biological properties. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and structure before its use in further applications.

This guide provides a detailed exploration of the multi-technique spectroscopic approach required for the unambiguous characterization of **2,2'-Difluorodiphenyldisulfide**. We will delve into the principles, experimental considerations, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy from the perspective of a seasoned analytical scientist.

Molecular Identity and Physicochemical Properties

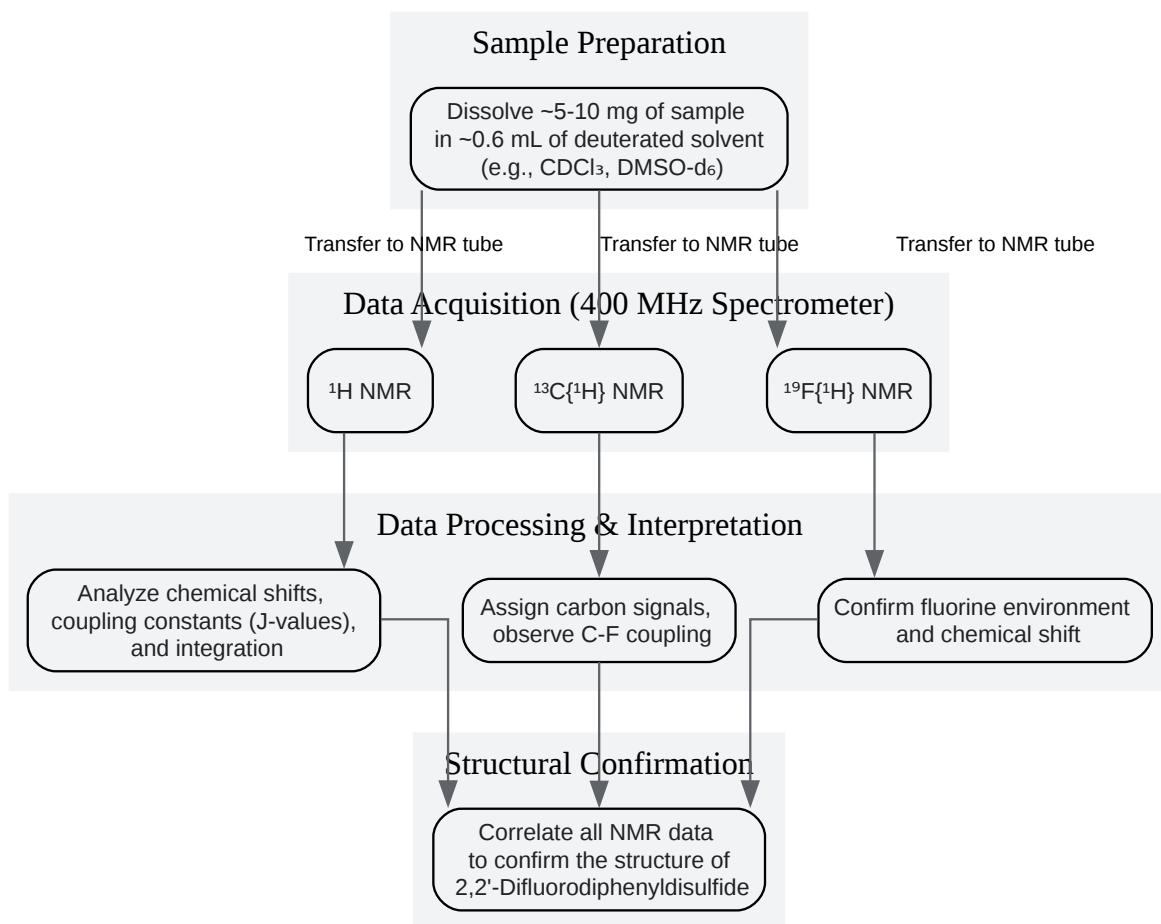
A foundational understanding of the molecule's basic properties is the first step in any characterization workflow.

- Chemical Structure:
- Key Identifiers:
 - Molecular Formula: C₁₂H₈F₂S₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Molecular Weight: 254.32 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
 - CAS Number: 14135-38-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Physical Properties (Predicted/Reported):
 - Boiling Point: ~292.2 °C[\[5\]](#)
 - Density: ~1.35 g/cm³[\[5\]](#)
 - Storage: Recommended storage at room temperature or refrigerated (2-8°C), sealed in a dry environment.[\[3\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of **2,2'-Difluorodiphenyl disulfide** in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes a multi-faceted NMR analysis essential.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR characterization.

¹H NMR Spectroscopy

- Expertise & Causality: ¹H NMR provides a map of the proton environments. For this molecule, all protons are on the aromatic rings. Their chemical shifts are influenced by the electronegative fluorine atom and the electron-donating sulfur atom. Crucially, we expect to see complex splitting patterns not just from proton-proton (H-H) coupling, but also from through-bond proton-fluorine (H-F) coupling, which is a hallmark of organofluorine compounds.

- Experimental Protocol:
 - Sample Preparation: Dissolve 5-10 mg of **2,2'-Difluorodiphenyldisulfide** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Instrumentation: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.
 - Parameters: Standard acquisition parameters with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- Data Interpretation:
 - Due to the molecule's symmetry, the two fluorophenyl groups are chemically equivalent, resulting in a spectrum representing just four unique aromatic protons.
 - The signals will appear in the aromatic region, typically between 7.0 and 7.6 ppm.
 - The spectrum will be complex due to multi-bond $J(\text{HH})$ and $J(\text{HF})$ couplings. For example, the proton ortho to the fluorine will be split by the adjacent proton and the fluorine atom. Similarly, the proton meta to the fluorine will also experience coupling from neighboring protons and a smaller long-range coupling from fluorine. This complexity is a key signature of the compound's structure.

^{13}C NMR Spectroscopy

- Expertise & Causality: Proton-decoupled ^{13}C NMR simplifies the spectrum by removing C-H coupling, allowing for a clear count of unique carbon environments. The most informative feature for this molecule is the direct carbon-fluorine coupling ($^{1}\text{J}(\text{CF})$), which produces a large, characteristic splitting of the carbon signal directly attached to the fluorine atom. This provides definitive evidence of the C-F bond.
- Experimental Protocol:
 - Sample Preparation: Use the same sample prepared for ^1H NMR.
 - Instrumentation: Acquire on a 100 MHz (for a 400 MHz ^1H system) spectrometer.

- Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer acquisition time and more scans are typically required due to the low natural abundance of ^{13}C .
- Data Interpretation:
 - Symmetry dictates that there will be six unique carbon signals.
 - C-F Signal: The carbon directly bonded to fluorine (C2) will appear as a doublet with a large coupling constant ($^1\text{J}(\text{CF})$) of approximately 240-260 Hz.
 - C-S Signal: The carbon bonded to the sulfur atom (C1) will be shifted downfield.
 - Other aromatic carbons will also exhibit smaller $\text{J}(\text{CF})$ couplings over two or three bonds.

Carbon Position	Expected Chemical Shift (ppm)	Expected C-F Coupling
C1 (C-S)	125-135	Small $^2\text{J}(\text{CF})$
C2 (C-F)	158-162	Large $^1\text{J}(\text{CF})$ (~250 Hz)
C3	115-120	Small $^3\text{J}(\text{CF})$
C4	130-135	Small $^4\text{J}(\text{CF})$
C5	124-128	Small $^3\text{J}(\text{CF})$
C6	130-135	Small $^2\text{J}(\text{CF})$

Caption: Predicted ^{13}C NMR assignments for 2,2'-Difluorodiphenyldisulfide.

^{19}F NMR Spectroscopy

- Expertise & Causality: ^{19}F NMR is an exceptionally sensitive and powerful technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus.^[6] It provides a clean, direct window into the fluorine environment. For this

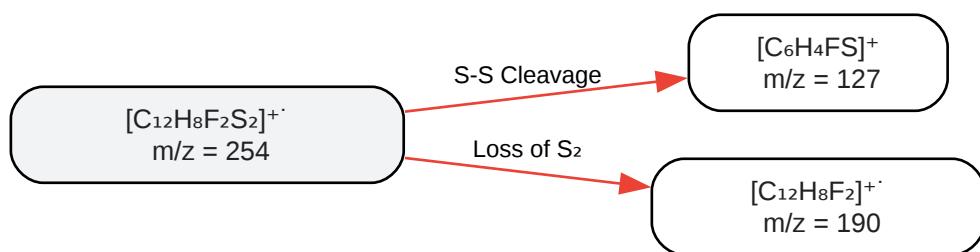
molecule, its symmetry should result in a single signal, making it an excellent tool for purity assessment.

- Experimental Protocol:
 - Sample Preparation: Use the same sample prepared for ^1H NMR.
 - Instrumentation: Acquire on a spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz ^1H system).
 - Parameters: A standard ^{19}F experiment, often with proton decoupling to simplify the signal to a singlet. A chemical shift reference, such as CFCl_3 (0 ppm), is used.^[6]
- Data Interpretation:
 - A single signal is expected due to the molecular symmetry.
 - The chemical shift for aryl fluorides typically falls within the range of -100 to -140 ppm relative to CFCl_3 .^[7] The presence of a single, sharp peak in the proton-decoupled spectrum is strong evidence for the formation of the symmetric disulfide.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

- Expertise & Causality: MS is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages. For **2,2'-Difluorodiphenyldisulfide**, the relatively weak disulfide bond is a likely point of initial fragmentation.
- Experimental Protocol:
 - Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with Gas Chromatography (GC-MS).
 - Ionization: Use Electron Ionization (EI) at 70 eV.

- Analysis: Analyze ions using a mass analyzer such as a quadrupole or ion trap.
- Data Interpretation:
 - Molecular Ion (M^+): The primary goal is to identify the molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 254.3.
 - Key Fragmentation: The most anticipated fragmentation is the homolytic cleavage of the S-S bond. This would result in a prominent fragment ion at m/z 127, corresponding to the $[C_6H_4FS]^+$ radical cation. Further fragmentation could involve the loss of sulfur or other rearrangements.



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Caption: Primary fragmentation pathways in EI-MS.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) Spectroscopy

- Expertise & Causality: IR spectroscopy probes the vibrational modes of functional groups. It is an excellent, rapid technique to confirm the presence of key structural motifs. For this molecule, we are looking for the characteristic vibrations of the C-F bond, the aromatic ring system, and the disulfide linkage.
- Experimental Protocol:
 - Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl).

- Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters: Typically scan from 4000 to 400 cm^{-1} .
- Data Interpretation:

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3050 - 3100	Medium-Weak
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
C-F Stretch	1200 - 1280	Strong
S-S Stretch	450 - 550	Weak

Caption: Key IR absorption bands for 2,2'-Difluorodiphenyldisulfide.[8]

The C-F stretch is typically a very strong and prominent absorption, making it a reliable diagnostic peak.[9] The S-S stretch is often weak and can be difficult to observe, but its presence in the low-frequency region is confirmatory.[8]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

- Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The aromatic rings ($\pi \rightarrow \pi^*$ transitions) and the disulfide bond ($n \rightarrow \sigma^*$ transition) are the primary chromophores in **2,2'-Difluorodiphenyldisulfide**.
- Experimental Protocol:
 - Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Parameters: Scan a wavelength range from approximately 200 to 400 nm.
- Data Interpretation:
 - Strong absorptions (λ_{max}) are expected below 280 nm, corresponding to the $\pi \rightarrow \pi^*$ transitions of the fluorophenyl rings.
 - A weaker, broader absorption band may be observed at longer wavelengths (>280 nm), which is characteristic of the $n \rightarrow \sigma^*$ transition of the disulfide bond. The exact position and intensity of this band are sensitive to the C-S-S-C dihedral angle.[10]

Safety and Handling

As a Senior Application Scientist, it is imperative to ground all experimental work in a culture of safety. The following precautions are derived from available safety data sheets.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
[11]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11][12][13] Handle in a well-ventilated area or a chemical fume hood.[11]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[12][14]
 - Skin: Wash with plenty of soap and water.[12][14]
 - Inhalation: Move person to fresh air.[11][12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

The comprehensive characterization of **2,2'-Difluorodiphenyldisulfide** is achieved through the synergistic application of multiple spectroscopic techniques. NMR (¹H, ¹³C, and ¹⁹F) provides the definitive structural proof, while Mass Spectrometry confirms the molecular weight and offers insight into fragmentation. Vibrational (IR) and electronic (UV-Vis) spectroscopies provide rapid confirmation of key functional groups and chromophores. By integrating the data from each of these methods, researchers can establish the identity, purity, and structural integrity of this important synthetic building block with the highest degree of confidence.

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